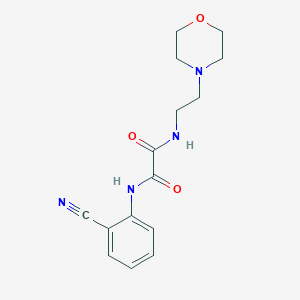

![molecular formula C9H9NOS B2998667 (2-Methylbenzo[d]thiazol-5-yl)methanol CAS No. 32770-97-1](/img/structure/B2998667.png)

(2-Methylbenzo[d]thiazol-5-yl)methanol

Descripción general

Descripción

“(2-Methylbenzo[d]thiazol-5-yl)methanol” is a chemical compound with the molecular formula C9H9NOS . It’s a derivative of benzothiazole, a heterocyclic compound that consists of a benzene ring fused to a thiazole ring .

Synthesis Analysis

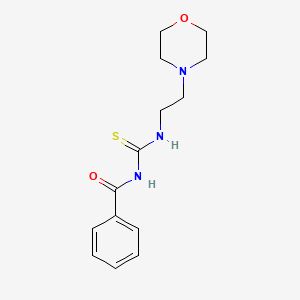

The synthesis of benzothiazole derivatives, including “this compound”, often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and others can be found on chemical databases .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives, including those with a (2-Methylbenzo[d]thiazol-5-yl)methanol structure, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases.

Analgesic and Anti-inflammatory Properties

Compounds with a this compound structure have been shown to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new pain and inflammation management drugs.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests that this compound could be used in the development of new antimicrobial and antifungal agents.

Antiviral Properties

Research has shown that thiazole derivatives can exhibit antiviral properties . This indicates that this compound could potentially be used in the development of new antiviral drugs.

Neuroprotective Effects

Thiazole derivatives have been found to have neuroprotective effects . This suggests that this compound could potentially be used in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests that this compound could potentially be used in the development of new cancer treatments.

Treatment of Tauopathies

Compounds with a this compound structure have been suggested for the treatment of tauopathies, a group of neurodegenerative diseases associated with the pathological aggregation of tau protein in the human brain .

Anti-inflammatory Properties in Vitro and in Silico

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . The compounds demonstrated excellent COX-2 SI values and inhibition of albumin denaturation .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with their targets and cause changes in their function . For instance, some thiazole derivatives have been found to stimulate FtsZ polymerization in bacterial cells, disrupting its dynamic assembly and Z-ring formation .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

(2-methyl-1,3-benzothiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCZAVCHQMOXAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)

![Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2998597.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)

![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)

![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2998607.png)